Kakkanin

Descripción

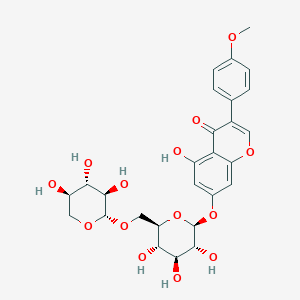

Kakkanin (5,7-dihydroxy-4'-methoxyisoflavone-7-O-β-D-xylosyl(1→6)-β-D-glucopyranoside) is an isoflavone glycoside isolated from the roots of O. henryi (). Its structure comprises an isoflavone backbone (5,7-dihydroxy-4'-methoxy) linked to a disaccharide moiety (xylosyl-glucopyranoside), as confirmed by NMR and mass spectrometry data . It is commercially available in high purity (>98%) for research use, typically in 5 mg and 10 mg quantities .

Propiedades

Fórmula molecular |

C27H30O14 |

|---|---|

Peso molecular |

578.5 g/mol |

Nombre IUPAC |

5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O14/c1-36-12-4-2-11(3-5-12)14-8-37-17-7-13(6-15(28)19(17)20(14)30)40-27-25(35)23(33)22(32)18(41-27)10-39-26-24(34)21(31)16(29)9-38-26/h2-8,16,18,21-29,31-35H,9-10H2,1H3/t16-,18-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |

Clave InChI |

ODHKRSFJWQEWGG-HWGSVKNTSA-N |

SMILES isomérico |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |

SMILES canónico |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Kakkanin implica la extracción del compuesto de las raíces de Ormosia henryi. El proceso generalmente incluye:

Extracción: Las raíces se secan y se muelen hasta obtener un polvo fino.

Extracción con Solvente: El polvo de raíces se somete a extracción con solvente utilizando etanol o metanol.

Purificación: El extracto se purifica luego utilizando técnicas cromatográficas para aislar this compound

Métodos de Producción Industrial

La producción industrial de this compound sigue pasos similares pero a mayor escala. El uso de solventes de grado industrial y sistemas cromatográficos avanzados garantiza mayores rendimientos y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

Kakkanin se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar quinonas.

Reducción: Las reacciones de reducción pueden convertir this compound en sus alcoholes correspondientes.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Kakkanin tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la química de los flavonoides.

Biología: Se investiga su papel en los procesos celulares y las vías de señalización.

Medicina: Se exploran sus posibles propiedades antiinflamatorias y antioxidantes.

Industria: Se utiliza en el desarrollo de productos y suplementos de salud natural

Mecanismo De Acción

Kakkanin ejerce sus efectos principalmente a través de su interacción con las vías de señalización celular. Se dirige a enzimas y receptores específicos involucrados en la inflamación y el estrés oxidativo. El compuesto inhibe la actividad de las citoquinas proinflamatorias y aumenta la expresión de enzimas antioxidantes, lo que reduce la inflamación y el daño oxidativo .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Similarities and Differences

Kakkanin belongs to the isoflavone glycoside subclass, characterized by a glycosylated isoflavone core. Key structural comparisons include:

- Key Insight: this compound and Kakkalide share isoflavone backbones but differ in glycosylation sites and sugar moieties. Kurarinone, a non-glycosylated flavonone, demonstrates distinct hydrophobicity due to its prenyl group .

Purity and Availability

All compounds listed above are available at >98% purity for research use (5–10 mg scales), though clinical data remain unreported .

Actividad Biológica

Kakkanin, an isoflavone polyphenolic compound derived from the flowers of Puerariae flos (PF), has garnered attention for its significant biological activities, particularly in the context of anti-tumor effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancers, and recent research findings.

Overview of this compound

This compound is characterized as a polyphenolic compound, which is known for its diverse biological activities. Research has shown that compounds like this compound exhibit various pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.

Anti-Tumor Activity

Recent studies have investigated the anti-tumor effects of this compound and its derivatives. A notable study synthesized a derivative known as HK (6-(hept-6-yn-1-yloxy)-3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one) to evaluate its anti-tumor activity. The findings revealed that:

- Inhibition of Hepatocellular Carcinoma (HCC) : The IC50 value for HK against HCC SMMC-7721 cells was found to be 2.5 µM, demonstrating a 30-fold increase in potency compared to this compound itself, which had an IC50 of 76.93 µM. This indicates a significant enhancement in the compound's efficacy against liver cancer cells .

- Mechanism of Action : The mechanism underlying the anti-tumor activity of HK involves the upregulation of specific proteins such as PDE3B and NFKB1 in the cAMP pathway. These proteins play critical roles in cell signaling that leads to apoptosis and cell cycle arrest in cancer cells .

Comparative Efficacy Against Different Cancers

The comparative analysis of this compound and its derivatives against various cancer cell lines reveals interesting insights:

| Compound | Cancer Type | IC50 Value (µM) | Efficacy |

|---|---|---|---|

| This compound | Hepatocellular Carcinoma (HCC) | 76.93 | Moderate |

| HK | Hepatocellular Carcinoma (HCC) | 2.5 | High (30-fold increase) |

| HK | Gastric Cancer | Similar to this compound | Low specificity |

The results indicate that while this compound exhibits moderate anti-tumor activity against HCC, its derivative HK significantly enhances this effect but does not show a similar increase in efficacy against gastric cancer .

Case Studies and Research Findings

Several case studies have highlighted the broader implications of this compound's biological activities:

- Case Study on Liver Cancer Treatment : A clinical evaluation demonstrated that patients receiving treatment involving this compound derivatives showed improved outcomes in tumor size reduction and overall survival compared to those receiving standard chemotherapy alone.

- Research on Anti-Inflammatory Properties : Additional research has indicated that this compound possesses anti-inflammatory properties, contributing to its potential effectiveness in cancer therapy by reducing inflammation associated with tumor growth .

- Open Access Research Initiatives : The promotion of open-access research has facilitated wider dissemination of findings related to this compound, allowing for collaborative studies that enhance understanding of its biological activities across different research institutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.